N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorine atom, and a methylsulfonyl group attached to a benzothiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dimethylaminoethyl group and the fluorine atom. The final step involves the addition of the methylsulfonyl group. Each step requires specific reagents and conditions, such as the use of pyridine as a solvent and the application of heat to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
- N-(2-(dimethylamino)ethyl)-4-chloro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
Uniqueness
N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)11-12-23(18(24)13-7-9-14(20)10-8-13)19-21-17-15(27-19)5-4-6-16(17)28(3,25)26;/h4-10H,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJWAGJQJHTPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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